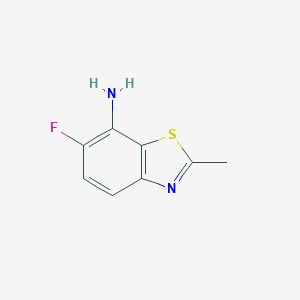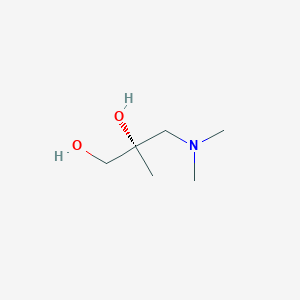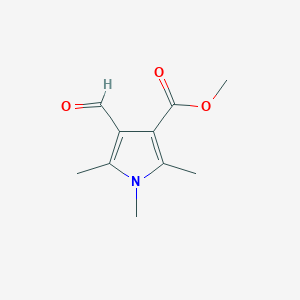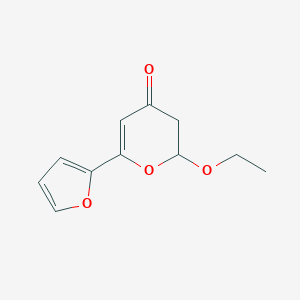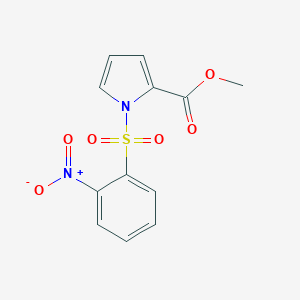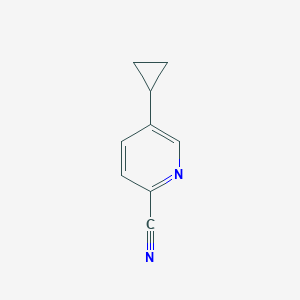
5-Cyclopropylpicolinonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Cyclopropylpicolinonitrile and related compounds often involves innovative methods to form the cyclopropyl group and integrate it into the picolinonitrile framework. For example, reactions of diene-conjugated 1,3-dipolar intermediates have been used to form cyclopropa[c]isoquinolines, showcasing the types of reactions that can be used to synthesize complex structures involving cyclopropyl groups (Motion et al., 1992). Additionally, the use of picolinamide auxiliaries in the functionalization of cyclopropanes highlights another approach towards the synthesis of related compounds (Roman & Charette, 2013).
Molecular Structure Analysis
The molecular structure of 5-Cyclopropylpicolinonitrile is characterized by the presence of a cyclopropyl group linked to a picolinonitrile moiety. Advanced techniques such as X-ray crystallography have been employed to elucidate the structures of related compounds, providing insights into the geometric and electronic properties of these molecules. For instance, the structure of 2-(3-Acylselenoureido)benzonitriles was confirmed by X-ray analysis, demonstrating the utility of such techniques in determining molecular configurations (Šibor et al., 1999).
Chemical Reactions and Properties
5-Cyclopropylpicolinonitrile undergoes various chemical reactions, reflecting its reactivity and functional versatility. Cycloaddition reactions are particularly relevant, as they enable the formation of new cyclic structures and can significantly alter the compound's properties. For example, nitrile oxide cycloadditions with 5-methylenehydantoins showcase the type of reactions that can be applied to similar nitrile-containing compounds, resulting in the formation of spiro isoxazoline adducts with complete regioselectivity (Said & Savage, 2011).
Physical Properties Analysis
The physical properties of 5-Cyclopropylpicolinonitrile, such as melting point, boiling point, and solubility, are crucial for its handling and application in various contexts. Although specific data on 5-Cyclopropylpicolinonitrile was not found, the study of similar compounds provides a general understanding of how the structure influences physical properties. For example, the examination of cyclopropyl aryl ketones offers insights into the stability and reactivity of cyclopropyl-containing compounds under different conditions (Yang & Shi, 2005).
Chemical Properties Analysis
The chemical properties of 5-Cyclopropylpicolinonitrile, including its acidity, basicity, and reactivity towards various reagents, are influenced by its nitrile group and the cyclopropyl ring. These properties determine the compound's behavior in chemical reactions and its potential applications. The cycloaddition reactions involving nitrile oxides and cyclopropanes, for instance, highlight the reactivity patterns and the types of products that can be expected from such compounds (Denmark et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
5-Cyclopropylpicolinonitrile is a compound of interest in the synthesis and development of various pharmacologically active molecules. Its applications span across different areas of medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic effects. For instance, research into the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles has shown promising anticancer activities. These compounds, synthesized from polyhalo isophthalonitriles, demonstrated significant growth inhibitory activities against various human cell lines, suggesting their potential as anti-cancer agents (Yan et al., 2013). Another study highlighted an improved and scalable synthesis method for N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising inhibitor for the treatment of anemia, showcasing the versatility of picolinonitrile derivatives in drug development (Lei et al., 2015).
Chemical Synthesis and Methodology Development
5-Cyclopropylpicolinonitrile also plays a crucial role in the development of new chemical synthesis methodologies. For example, a study demonstrated the use of picolinamide as an auxiliary in the palladium-catalyzed C-H arylation of cyclopropanes. This method allows for the efficient synthesis of cis-substituted cyclopropylpicolinamides, highlighting the utility of picolinonitrile derivatives in facilitating novel synthetic routes (Roman & Charette, 2013).
Nanomedicine and Drug Delivery
The structural features of picolinonitrile derivatives are also being explored in the field of nanomedicine and drug delivery systems. Research into DNA-based nanomedicine has shown that DNA tetrahedrons modified with DNA aptamers can effectively target cancer cells. This approach enhances the therapeutic efficacy of drugs like 5-fluorouracil by improving their targeting ability, thus reducing side effects and increasing treatment effectiveness (Zhan et al., 2019).
Eigenschaften
IUPAC Name |
5-cyclopropylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYPERFVXHAWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647749 | |
| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylpicolinonitrile | |
CAS RN |
188918-74-3 | |
| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

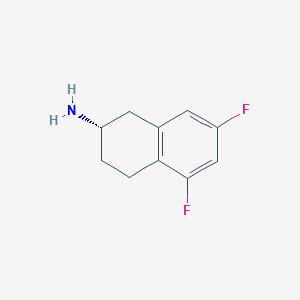
![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)

![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)
